Increased Lipophilicity (XLogP3) Driven by 5-Bromo Substitution
The presence of the bromine atom at the 5-position significantly increases the compound's lipophilicity compared to its non-halogenated analog. Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate has a calculated XLogP3 value of 1.7 [1]. In contrast, the des-bromo analog, Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS 6994-25-8), has a calculated XLogP3 value of 0.6 [2]. This represents a substantial difference of +1.1 logP units, which can profoundly affect membrane permeability and bioavailability in a biological context.
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Ethyl 3-amino-1H-pyrazole-4-carboxylate: 0.6 |
| Quantified Difference | 1.1 logP units (higher for target compound) |
| Conditions | Calculated value using XLogP3 3.0 (PubChem) |
Why This Matters
For medicinal chemists, a logP difference of this magnitude is a critical decision point in lead optimization, directly influencing a compound's ADME properties and its potential as a drug candidate.
- [1] PubChem. Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate. CID 4668265. https://pubchem.ncbi.nlm.nih.gov/compound/4668265 (accessed 2024). View Source
- [2] PubChem. Ethyl 3-amino-1H-pyrazole-4-carboxylate. CID 81472. https://pubchem.ncbi.nlm.nih.gov/compound/ethyl-5-amino-1H-pyrazole-4-carboxylate (accessed 2024). View Source
